molecular formula C12H13N3O2 B8661843 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 4-oxo-N-propyl- CAS No. 125055-68-7

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 4-oxo-N-propyl-

Cat. No.: B8661843
CAS No.: 125055-68-7
M. Wt: 231.25 g/mol
InChI Key: CWHZPLLXIYSITB-UHFFFAOYSA-N
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Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 4-oxo-N-propyl- is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 4-oxo-N-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 4-oxo-N-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

125055-68-7

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-2-6-13-11(16)9-8-14-10-5-3-4-7-15(10)12(9)17/h3-5,7-8H,2,6H2,1H3,(H,13,16)

InChI Key

CWHZPLLXIYSITB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN=C2C=CC=CN2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 7.2 g (0.0378 mol) of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 6.2 g (0.044 mol) of triethylamine in 240 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 3.25 ml (0.044 mol) of methyl chloroformate dissolved in 20 ml of chloroform is dropped to the above mixture at -20° C. during 20 minutes. After stirring for 5 minutes, 2.6 g (0.04 mol) of n-propylamine dissolved in 80 ml of chloroform are dropped at -18° C. during 60 minutes. The reaction mixture is stirred for 1 hour at the same temperature, then allowed to stand overnight under cooling by ice. For working up, the reaction mixture is washed 3 times with 70 ml of 5% sodium hydrogen carbonate solution each, then 3 times with 70 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to yield 7.1 g (77.5%) of the named compound as light yellow crystals after recrystallization from ethanol, m.p.: 120°-122° C.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.25 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
77.5%

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